An In-Depth Technical Guide to the Predicted Chemical and Physical Properties of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine
An In-Depth Technical Guide to the Predicted Chemical and Physical Properties of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted chemical and physical properties of the novel compound, 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine. As a molecule incorporating the privileged piperidine and pyridin-3-amine scaffolds, it holds significant potential in medicinal chemistry. The introduction of a fluoromethyl group is anticipated to modulate its physicochemical properties, such as basicity and lipophilicity, which are critical for drug-like characteristics. This document, intended for researchers and drug development professionals, synthesizes data from analogous structures to offer a predictive overview of its synthesis, spectroscopic characteristics, and key chemical and physical properties. All claims and predictions are grounded in established principles and supported by authoritative references.
Introduction
The confluence of a pyridin-3-amine moiety with a substituted piperidine ring presents a compelling scaffold for the exploration of new chemical entities with potential therapeutic applications. The pyridin-3-amine core is a well-established pharmacophore found in a variety of biologically active molecules.[1] The piperidine ring, a ubiquitous feature in pharmaceuticals, offers a versatile, three-dimensional structure that can be tailored to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[2] The strategic incorporation of fluorine, in this case as a fluoromethyl substituent on the piperidine ring, is a widely employed strategy in medicinal chemistry to fine-tune a molecule's metabolic stability, membrane permeability, and binding affinity.[3]
This guide provides a predictive yet scientifically grounded exploration of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine, a compound for which direct experimental data is not yet publicly available. By dissecting the molecule into its constituent parts—the pyridin-3-amine head, the piperidine linker, and the fluoromethyl tail—we can extrapolate its likely characteristics. This document aims to serve as a valuable resource for researchers interested in the synthesis and evaluation of this and related compounds.
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are paramount to its success. The following table summarizes the predicted properties of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine, based on the known properties of its core components.
| Property | Predicted Value | Rationale and Supporting Evidence |
| Molecular Formula | C₁₁H₁₆FN₃ | Derived from the chemical structure. |
| Molecular Weight | 209.27 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or pale yellow solid | 3-Aminopyridine is a white to yellow-brown crystalline solid.[4] The addition of the substituted piperidine is unlikely to impart significant color. |
| Melting Point | 100-150 °C | 3-Aminopyridine has a melting point of 65 °C.[5] The larger, more complex structure with the piperidine ring will likely lead to a higher melting point. |
| Boiling Point | > 300 °C | 3-Aminopyridine has a boiling point of 248 °C.[5] The increased molecular weight and intermolecular interactions will significantly raise the boiling point. |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, DMSO), sparingly soluble in water. | 3-Aminopyridine is soluble in water, alcohol, and benzene.[5] The introduction of the more lipophilic fluoromethylpiperidine group will likely decrease aqueous solubility. |
| pKa | pKa1 (pyridinium): ~4-5; pKa2 (piperidinium): ~9-10 | The pKa of the pyridinium ion in 3-aminopyridine is around 6. The electron-donating effect of the piperidine substituent at the 2-position may slightly increase this. The pKa of piperidine is ~11.2.[2] The electron-withdrawing effect of the fluoromethyl group is expected to lower the basicity of the piperidine nitrogen.[3] |
| logP | 1.5 - 2.5 | The logP of 3-aminopyridine is 0.11.[6] The addition of the 3-fluoromethylpiperidine moiety will significantly increase lipophilicity. Piperidine itself has a logP of 0.84.[2] The fluoromethyl group will further contribute to the lipophilicity. |
Plausible Synthetic Pathways
While a specific synthesis for 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine has not been reported, a plausible and efficient route can be designed based on established methodologies for the synthesis of N-aryl piperidines and 2-substituted pyridin-3-amines. A likely approach would involve the nucleophilic aromatic substitution of a suitable 2-halopyridin-3-amine with 3-(fluoromethyl)piperidine.
Synthesis of Key Intermediates
3.1.1. 2-Chloro- or 2-Fluoropyridin-3-amine: This starting material can be synthesized from 2-hydroxypyridin-3-amine or through other established routes for the halogenation of pyridines.
3.1.2. 3-(Fluoromethyl)piperidine: This intermediate can be prepared from commercially available 3-(hydroxymethyl)piperidine through a fluorination reaction, for example, using diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent. The hydrochloride salt of 3-(fluoromethyl)piperidine is also commercially available.[7]
Final Assembly: Nucleophilic Aromatic Substitution
The final step would involve the coupling of 2-halo-pyridin-3-amine with 3-(fluoromethyl)piperidine. This reaction is typically carried out in the presence of a base, such as potassium carbonate or a non-nucleophilic organic base, in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Caption: A plausible synthetic workflow for the target compound.
Predicted Spectroscopic Data
The structural elucidation of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine would rely on a combination of spectroscopic techniques. The following are predictions for the key spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the piperidine ring.
-
Pyridine Protons: Three aromatic protons will be present, likely in the range of δ 6.5-8.0 ppm. The proton at the 6-position will likely be a doublet, the proton at the 4-position a doublet of doublets, and the proton at the 5-position a doublet of doublets.
-
Piperidine Protons: The protons on the piperidine ring will appear as a series of complex multiplets in the upfield region, likely between δ 1.5 and 3.5 ppm.
-
Fluoromethyl Protons: The two protons of the fluoromethyl group will appear as a doublet due to coupling with the fluorine atom, likely in the range of δ 4.0-4.5 ppm.
-
Amine Protons: The two protons of the primary amine group will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Pyridine Carbons: Five distinct signals for the pyridine ring carbons are expected in the aromatic region (δ 110-160 ppm).
-
Piperidine Carbons: The five carbons of the piperidine ring will appear in the aliphatic region (δ 20-60 ppm).
-
Fluoromethyl Carbon: The carbon of the fluoromethyl group will appear as a doublet due to coupling with the fluorine atom, likely in the range of δ 80-90 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretching: Two distinct bands for the primary amine will be observed in the region of 3300-3500 cm⁻¹.
-
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 2850-3100 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-N Stretching: The C-N stretching vibrations of the amine and the piperidine ring will be observed in the 1200-1350 cm⁻¹ region.
-
C-F Stretching: A strong absorption band for the C-F bond is expected in the region of 1000-1100 cm⁻¹.
Mass Spectrometry
Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern.
-
Molecular Ion: The protonated molecule [M+H]⁺ is expected to be the base peak or a prominent peak in the ESI mass spectrum.
-
Fragmentation: Characteristic fragmentation patterns would involve the loss of the fluoromethyl group, cleavage of the piperidine ring, and fragmentation of the pyridine ring.[8][9]
Chemical Properties and Reactivity
Stability
The compound is expected to be stable under normal laboratory conditions. 3-Aminopyridine is stable under normal temperature and pressure.[10] However, it should be protected from strong oxidizing agents, strong acids, and excessive heat.[10][11]
Reactivity
The reactivity of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine will be dictated by the functional groups present:
-
Pyridin-3-amine Moiety: The primary amine group can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization. The pyridine nitrogen can act as a base and can be protonated or alkylated.
-
Piperidine Nitrogen: The tertiary amine of the piperidine ring is basic and can be protonated.
-
Aromatic Ring: The pyridine ring can undergo electrophilic aromatic substitution, with the position of substitution being influenced by the activating amino group and the deactivating effect of the pyridine nitrogen.
Conclusion
This technical guide provides a predictive yet comprehensive overview of the chemical and physical properties of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine. By leveraging data from analogous structures, we have outlined its likely physicochemical characteristics, plausible synthetic routes, and expected spectroscopic signatures. The strategic combination of a pyridin-3-amine core, a piperidine scaffold, and a fluoromethyl group suggests that this compound is a promising candidate for further investigation in drug discovery programs. The information presented herein is intended to serve as a foundational resource for researchers embarking on the synthesis and evaluation of this and related novel chemical entities.
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